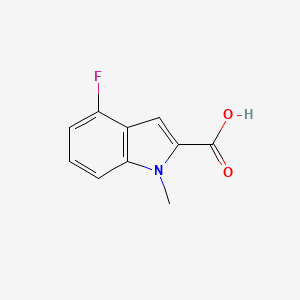
4-fluoro-1-methyl-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
4-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with a molecular formula of C10H8FNO2. Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Synthesis Analysis
Indole derivatives are important types of molecules and natural products. The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis
The molecular weight of 4-Fluoro-1-methyl-1H-indole-2-carboxylic acid is 193.17 g/mol. The structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis
Indole derivatives show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical And Chemical Properties Analysis
The density of a similar compound, 1-Methyl-1H-indole-2-carboxylic acid, is 1.2±0.1 g/cm3 . It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Antiviral Applications
Indole derivatives have been studied for their potential as antiviral agents . Compounds similar to 4-fluoro-1-methyl-1H-indole-2-carboxylic acid have shown inhibitory activity against influenza A and other viruses . The structural features of these compounds, including the indole nucleus, contribute to their ability to bind with high affinity to viral receptors, potentially disrupting viral replication.
Anti-inflammatory Properties
The indole scaffold is present in many synthetic drug molecules with anti-inflammatory properties . The substitution patterns on the indole ring, such as the 4-fluoro and 1-methyl groups, can influence the compound’s biological activity, making it a valuable candidate for developing new anti-inflammatory drugs.
Anticancer Research
Indole derivatives are also being explored for their anticancer activities. The electron-rich indole core can interact with various cellular targets, which may include enzymes or receptors involved in cancer cell proliferation . Research into compounds like 4-fluoro-1-methyl-1H-indole-2-carboxylic acid could lead to the development of novel anticancer therapies.
Anti-HIV Potential
Some indole derivatives have demonstrated activity against HIV by inhibiting key enzymes required for the virus’s life cycle . The specific modifications on the indole ring system, such as the fluoro and methyl groups, might enhance the compound’s ability to prevent HIV replication, offering a pathway for new anti-HIV drugs.
Antioxidant Effects
The indole nucleus has been associated with antioxidant effects, which are crucial in protecting cells from oxidative stress . Compounds like 4-fluoro-1-methyl-1H-indole-2-carboxylic acid could be potent antioxidants, providing protection against diseases caused by free radicals.
Antimicrobial Activity
Indole derivatives have shown promise as antimicrobial agents . Their ability to interfere with bacterial cell wall synthesis or protein function makes them potential candidates for treating bacterial infections . The structural attributes of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid could be optimized to enhance its antimicrobial efficacy.
Orientations Futures
Propriétés
IUPAC Name |
4-fluoro-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDTYNUXKKGOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1-methyl-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



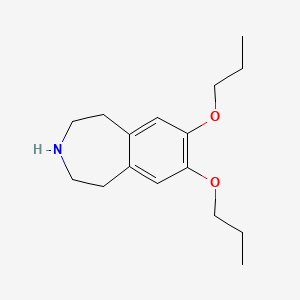
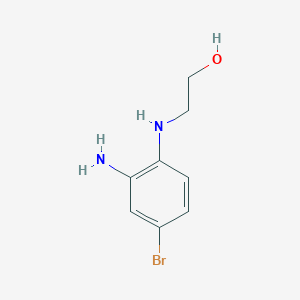
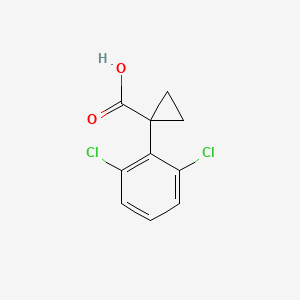
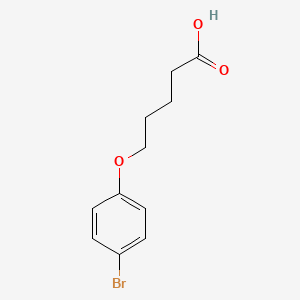
![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)



![2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1517638.png)
![1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1517642.png)
![2-[(4-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517643.png)
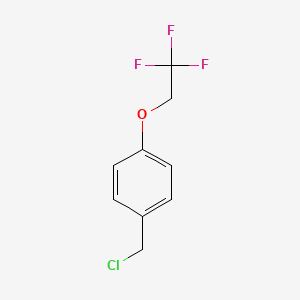
![2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid](/img/structure/B1517645.png)
![{3-[(Tert-butoxy)methyl]phenyl}methanamine](/img/structure/B1517647.png)